molecular formula C14H16N4O6 B12373037 FXIIa-IN-3

FXIIa-IN-3

Cat. No.: B12373037
M. Wt: 336.30 g/mol
InChI Key: GXCOGKWQJNUZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FXIIa-IN-3 involves the preparation of triazole-based molecules. The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance the inhibitory activity against factor XIIa . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for clinical and commercial applications .

Chemical Reactions Analysis

Types of Reactions

FXIIa-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its inhibitory activity.

    Reduction: Reduction reactions can modify the electronic properties of the molecule, potentially improving its binding affinity to factor XIIa.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and selectivity towards factor XIIa. These derivatives are further evaluated for their therapeutic potential .

Mechanism of Action

FXIIa-IN-3 exerts its effects by binding to the active site of factor XIIa, inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, thereby reducing thrombus formation. The molecular targets include the catalytic serine residue in the active site of factor XIIa, and the pathways involved are the intrinsic coagulation and kallikrein-kinin systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N4O6

Molecular Weight

336.30 g/mol

IUPAC Name

methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17)

InChI Key

GXCOGKWQJNUZFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.